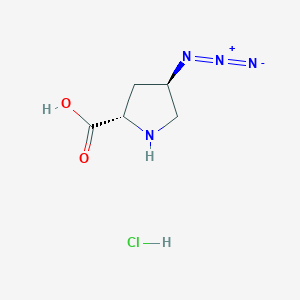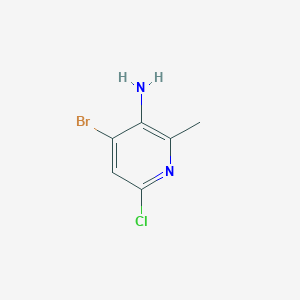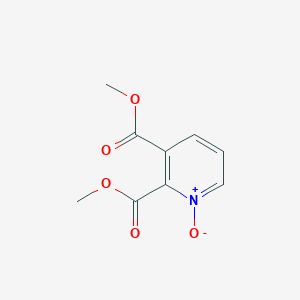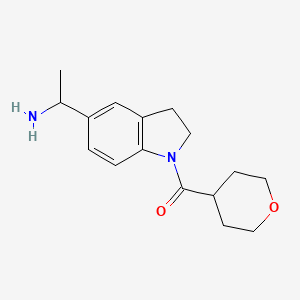
(5-(1-Aminoethyl)indolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(5-(1-Aminoethyl)indolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” is a chemical compound with the CAS Number: 2166617-06-5 . It has a molecular weight of 274.36 and its IUPAC name is this compound . The compound is typically in the form of a yellow to brown solid .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.36 . It is typically found in a yellow to brown solid form . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.作用机制
The mechanism of action of AETP is not well understood. However, it is thought to interact with enzymes in the cytochrome P450 family, resulting in the inhibition of their activity. AETP has also been shown to inhibit the activity of the enzymes acetylcholinesterase, monoamine oxidase, and cytochrome P450 2C19.
Biochemical and Physiological Effects
AETP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzymes cytochrome P450 2D6, cytochrome P450 2C9, acetylcholinesterase, monoamine oxidase, and cytochrome P450 2C19. AETP has also been shown to have an inhibitory effect on the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides. Additionally, AETP has been shown to have an inhibitory effect on the activity of the enzyme thymidylate synthase, which is involved in the synthesis of DNA. Finally, AETP has been shown to inhibit the activity of the enzyme glycogen phosphorylase, which is involved in the breakdown of glycogen.
实验室实验的优点和局限性
AETP has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low melting point and a high boiling point. Additionally, AETP is soluble in a variety of organic solvents, making it easy to work with in laboratory experiments. AETP is also relatively inexpensive, making it an economical choice for laboratory experiments.
However, AETP also has several limitations for use in laboratory experiments. It is a very potent inhibitor of enzymes, making it difficult to work with in some experiments. Additionally, AETP is a relatively small molecule, making it difficult to detect and quantify in some experiments. Finally, AETP is not widely available, making it difficult to obtain in some areas.
未来方向
There are a variety of potential future directions for the use of AETP in scientific research. AETP could be used to study the effects of enzyme inhibition on the metabolism of drugs and other xenobiotics. Additionally, AETP could be used to study the effects of enzyme inhibition on the synthesis of nucleotides and DNA. AETP could also be used to study the effects of enzyme inhibition on the breakdown of glycogen. Finally, AETP could be used to study the effects of enzyme inhibition on the metabolism of neurotransmitters.
合成方法
AETP is synthesized through a four-step process that involves the reaction of an amine and an aldehyde, followed by a condensation reaction. The first step involves the reaction of an aniline derivative and an aldehyde in the presence of a base, such as sodium hydroxide. This reaction results in the formation of an indolin-1-yl ketone. The second step involves the condensation of the indolin-1-yl ketone with a tetrahydro-2H-pyran-4-yl alcohol in the presence of a base, such as sodium hydroxide. This reaction results in the formation of AETP. The third step involves the purification of the AETP, which can be accomplished through a variety of methods, such as recrystallization or column chromatography. The final step involves the characterization of the AETP, which can be done through a variety of spectroscopic techniques, such as ultraviolet-visible spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
科学研究应用
AETP has been used in a variety of scientific research fields. It has been used as an inhibitor of the enzyme cytochrome P450 2D6, which is involved in the metabolism of drugs and other xenobiotics. AETP has also been used as a substrate for the enzyme cytochrome P450 2C9, which is involved in the metabolism of a variety of drugs and other xenobiotics. Additionally, AETP has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. AETP has also been used as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters, such as serotonin and dopamine. Finally, AETP has been used as an inhibitor of the enzyme cytochrome P450 2C19, which is involved in the metabolism of a variety of drugs and other xenobiotics.
安全和危害
属性
IUPAC Name |
[5-(1-aminoethyl)-2,3-dihydroindol-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(17)13-2-3-15-14(10-13)4-7-18(15)16(19)12-5-8-20-9-6-12/h2-3,10-12H,4-9,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDKDYFFDHASOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

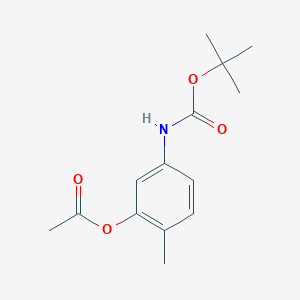
![1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride](/img/structure/B6302720.png)
![t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate](/img/structure/B6302725.png)
![t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302737.png)
![t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-methoxy-3-(methylsulfanyl)phenyl]ethyl]carbamate](/img/structure/B6302745.png)
![t-Butyl N-[(2E)-2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B6302752.png)
![Ethyl 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6302762.png)

